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molecular formula C4H9ClN2O3S B8653354 Morpholin-4-ylsulfamyl chloride CAS No. 89316-35-8

Morpholin-4-ylsulfamyl chloride

Cat. No. B8653354
M. Wt: 200.65 g/mol
InChI Key: AXEVAAYUGSXTBP-UHFFFAOYSA-N
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Patent
US06022971

Procedure details

To a solution of sulphuryl chloride (27.7 ml, 3 mol equiv) in acetonitrile (25 ml) under nitrogen was added a solution of morpholine (10 g, 114 mmol) in acetonitrile (25 ml). The reaction was heated under reflux for 15 hours, then cooled to room temperature and concentrated in vacuo to give the title compound (20.45 g).
Quantity
27.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([Cl:5])(Cl)(=[O:3])=[O:2].[NH:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.C(#[N:14])C>>[O:9]1[CH2:10][CH2:11][N:6]([NH:14][S:1]([Cl:5])(=[O:3])=[O:2])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
27.7 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)NS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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